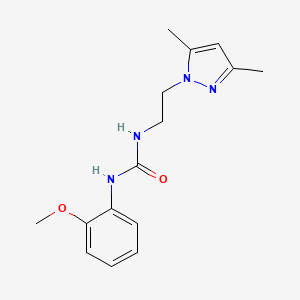

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea

Description

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea is a urea derivative featuring a 3,5-dimethylpyrazole moiety linked via an ethyl chain to a 2-methoxyphenyl group. The compound’s structure combines aromatic and heterocyclic components, which are common in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-11-10-12(2)19(18-11)9-8-16-15(20)17-13-6-4-5-7-14(13)21-3/h4-7,10H,8-9H2,1-3H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAIKHPNDPNXLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)NC2=CC=CC=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate ethylating agent to form the intermediate 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine. This intermediate is then reacted with 2-methoxyphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted urea derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities:

Anticancer Activity

Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines.

Anti-inflammatory Effects

The presence of the pyrazole ring is associated with inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation. This suggests potential applications in developing anti-inflammatory drugs.

Antimicrobial Properties

Compounds containing both furan and pyrazole rings have exhibited significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

Anticancer Activity

A study investigated the effects of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting substantial potency against breast and colon cancer cells.

Anti-inflammatory Effects

In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to the control group.

| Treatment | Edema Reduction (%) | Reference |

|---|---|---|

| Control | 0 | |

| Compound (50 mg/kg) | 45 |

Antimicrobial Properties

In vitro studies revealed that the compound exhibited broad-spectrum antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains.

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-Ethyl-3-(3-Methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)

- Structure : Replaces the 2-methoxyphenyl group with a phenyl ring and substitutes the ethyl linker with a methylene bridge.

- The methylene bridge shortens the distance between the pyrazole and urea groups, limiting conformational flexibility compared to the ethyl linker in the target compound .

- Physical Properties : Melting point: 148–150°C; Molecular weight: 286.3 g/mol .

1-(3,5-Dimethoxyphenyl)-3-(4-Methyl-1H-pyrazol-1-yl)urea (MK13)

- Structure : Features a 3,5-dimethoxyphenyl group instead of 2-methoxyphenyl and a 4-methylpyrazole ring.

- Key Differences :

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(Substituted Anilino)propan-1-ones

- Structure : Replaces the urea group with a propan-1-one linker and substitutes the ethyl chain with a ketone.

- Key Differences: The ketone group introduces polarity, increasing solubility but reducing hydrogen-bond donor capacity compared to urea. Structural rigidity from the propan-1-one linker may restrict binding to flexible biological targets .

- Crystallography : X-ray data reveals planar geometry for the pyrazole ring, suggesting similar conformational constraints in the target compound .

Physicochemical and Spectroscopic Comparisons

Biological Activity

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. Pyrazole derivatives have been widely studied for their pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this specific compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea can be represented as follows:

- Molecular Formula : C13H16N4O2

- Molecular Weight : 252.29 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

In a comparative study, derivatives of pyrazole were screened against Hep-2 and P815 cancer cell lines, where some compounds exhibited IC50 values as low as 3.25 mg/mL, indicating potent cytotoxicity .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cancer proliferation. For instance, compounds with similar structures have been shown to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM . This inhibition is crucial in disrupting cell cycle progression in cancer cells.

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives are known for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory process.

Case Study: Inhibition of COX Enzymes

A study evaluating the anti-inflammatory potential of various pyrazole derivatives found that certain compounds significantly reduced COX-2 activity, leading to decreased production of pro-inflammatory mediators . Although specific data for 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea is limited, its structural similarity to known COX inhibitors suggests potential efficacy.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile is essential for evaluating the therapeutic potential of any compound.

Toxicity Profile

Preliminary assessments indicate that compounds containing pyrazole rings may exhibit toxicity at higher concentrations. For instance, certain derivatives have been reported to cause severe skin burns and eye damage . Therefore, careful consideration of dosage and administration routes is necessary.

Q & A

Q. What are the optimal synthetic routes for 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea?

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones (e.g., 1,3-diketones) under reflux conditions in ethanol .

- Step 2: Alkylation of the pyrazole nitrogen using 2-chloroethylamine to introduce the ethyl linker .

- Step 3: Urea formation via reaction of the intermediate amine with 2-methoxyphenyl isocyanate in anhydrous dichloromethane, catalyzed by triethylamine .

Optimization: Yield improvements (up to 75%) are achieved using microwave-assisted synthesis for faster reaction kinetics and reduced side products .

Q. How is the compound characterized structurally?

Key characterization methods include:

- NMR Spectroscopy: H and C NMR confirm regioselectivity in pyrazole substitution and urea linkage formation. For example, the methoxy group on the phenyl ring appears as a singlet at ~3.8 ppm .

- Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 343.19) .

- X-ray Crystallography: Resolves intramolecular hydrogen bonds (e.g., N–H⋯O between urea and methoxy groups) and planarity of the pyrazole-phenyl system .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should focus on:

- Enzyme Inhibition: Test against kinases or phosphatases due to urea’s hydrogen-bonding capacity. Use fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Solubility: Measure logP via HPLC to assess bioavailability (predicted logP ≈ 2.5) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactivity and electronic properties?

DFT calculations (e.g., B3LYP/6-31G**) elucidate:

- Frontier Molecular Orbitals: HOMO-LUMO gaps (~4.5 eV) indicate stability and charge-transfer potential .

- Electrostatic Potential Maps: Highlight nucleophilic regions (urea oxygen) and electrophilic sites (pyrazole C-4) for reaction planning .

- Validation: Compare computed IR spectra with experimental data to confirm accuracy (<5% deviation in vibrational modes) .

Q. How do structural modifications influence biological activity?

Case Study:

- Substitution at Pyrazole C-3/C-5: Methyl groups enhance metabolic stability but reduce solubility. Replacing methyl with trifluoromethyl increases kinase inhibition (IC from 10 µM to 2 µM) .

- Methoxy Position: Moving the methoxy group from ortho to para on the phenyl ring abolishes cytotoxicity, likely due to steric hindrance at target sites .

Method: Use parallel synthesis to generate analogs and assess SAR via SPR (surface plasmon resonance) binding assays .

Q. What crystallographic challenges arise during structure refinement?

- Disorder in Flexible Chains: The ethyl linker between pyrazole and urea may exhibit positional disorder. Mitigate using SHELXL’s PART instruction to model split positions .

- Hydrogen Bond Networks: Use SHELXE to resolve ambiguous H-bonding patterns, particularly in urea groups, with isotropic displacement parameters (U) constrained to 1.2×U of parent atoms .

Q. How should contradictory data in biological assays be analyzed?

Example Contradiction: High in vitro activity but low in vivo efficacy.

- Hypothesis 1: Poor pharmacokinetics (e.g., rapid hepatic clearance). Validate via LC-MS/MS plasma profiling in rodent models .

- Hypothesis 2: Off-target effects masking efficacy. Use CRISPR-Cas9 knockout models to isolate target pathways .

Resolution: Combine molecular dynamics simulations (e.g., GROMACS) to predict metabolite formation and redesign the compound for improved stability .

Methodological Guidelines

- Synthetic Reproducibility: Document reaction atmosphere (N vs. air), as oxygen can oxidize pyrazole intermediates .

- Data Validation: Cross-check computational results (DFT, docking) with experimental crystallography to avoid overinterpretation .

- Ethical Compliance: Adhere to PubChem data standards for structure submissions to ensure global reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.